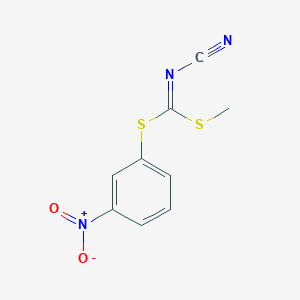![molecular formula C22H27NO6 B121146 N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide CAS No. 14855-31-3](/img/structure/B121146.png)
N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide
説明
Synthesis Analysis
The synthesis of acetamide derivatives often involves acetylation reactions, where an acyl group is introduced to an amine. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These reactions typically require catalysts and careful control of reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of the amide functional group, which can engage in hydrogen bonding and other non-covalent interactions. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were determined using X-ray diffraction analysis, revealing the importance of hydrogen bonds in the supramolecular architecture . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide includes an intramolecular hydrogen bond and an intermolecular association between N-acetamide groups .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation and reactions with nucleophiles. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane . N,N-Bis(halomethyldimethylsilyl)acetamides reacted with water and methanol, leading to nucleophilic substitution of halogen rather than the expected Si-N cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents. For example, restricted rotation about the amide bond was observed in N,N-bis(2-hydroxyethyl)acetamide, as evidenced by variable temperature 1H and 13C NMR studies . The free energy barrier to rotation was estimated, highlighting the impact of molecular conformation on NMR spectra. The properties of these compounds are also characterized using techniques like IR and MS spectroscopy, which help in identifying characteristic peaks and confirming molecular structures .
科学的研究の応用
Biodegradability and Environmental Monitoring
One of the primary research applications of acetamide compounds, including similar structures to N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide, is in environmental monitoring and biodegradability studies. A study by De Guzman et al. (2005) focused on the monitoring program of acetochlor and its degradation in groundwater. Although the specific compound was not directly studied, this research highlights the environmental implications and monitoring strategies that could be applicable to similar compounds, including the one of interest (De Guzman et al., 2005).
Advanced Oxidation Processes (AOPs) in Water Treatment
Research applications also extend to advanced oxidation processes (AOPs), particularly in water treatment to degrade persistent compounds. Qutob et al. (2022) provided insights into the degradation pathways, by-products, and biotoxicity of similar compounds when treated with AOPs. This study could be crucial in understanding the environmental impact and treatment options for N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide (Qutob et al., 2022).
Biomonitoring and Exposure Assessment
The compound's structural similarity to other acetamide derivatives makes it relevant in biomonitoring and exposure assessment studies. Song et al. (2020) conducted a study on neonicotinoid insecticides and their metabolites in urine samples, which might provide a framework for understanding how N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide and its metabolites could be monitored in biological specimens (Song et al., 2020).
Therapeutic and Biological Effects
While directly excluding drug use and dosage information, it's noteworthy to mention that compounds structurally related to N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide have been studied for their biological effects. Kennedy (2001) reviewed the biological responses of similar compounds, shedding light on their biological activity and potential therapeutic uses. Although not directly focusing on the compound , the study provides a broader context of the biological significance of similar compounds (Kennedy, 2001).
Safety And Hazards
将来の方向性
“N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide” has potential applications in various fields like drug development, nanotechnology, and biomedicine1. Further research and development could uncover new uses and applications for this compound.
Please note that this analysis is based on the information currently available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature and databases.
特性
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODMICTBRMKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310809 | |
| Record name | F1206-0036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide | |
CAS RN |
14855-31-3 | |
| Record name | NSC231918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F1206-0036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



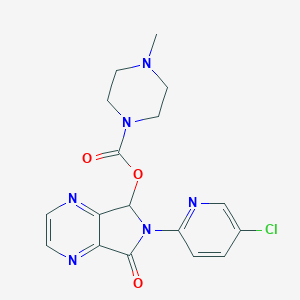
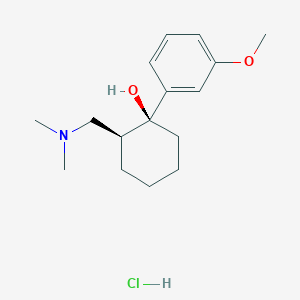
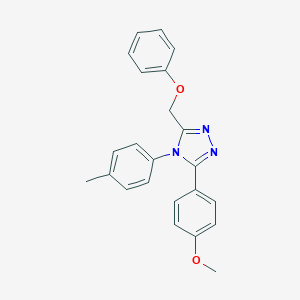
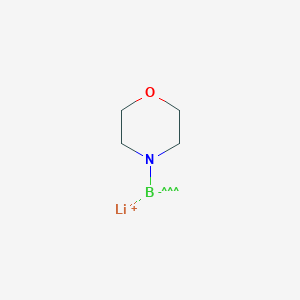

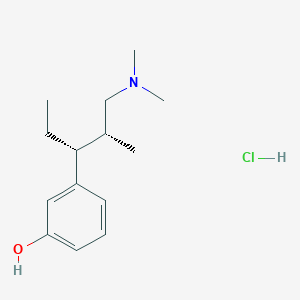


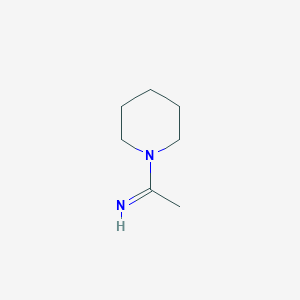
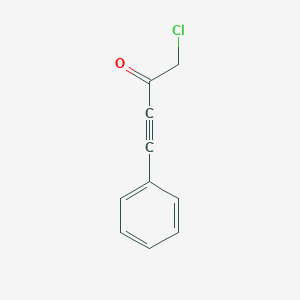
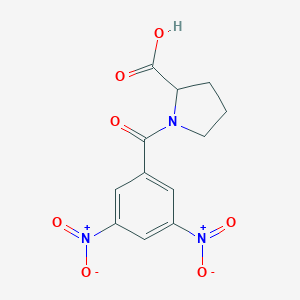
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
